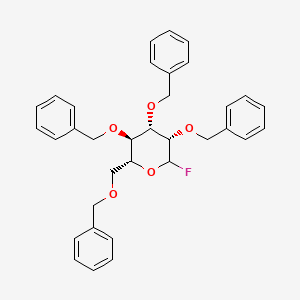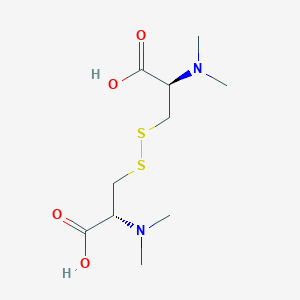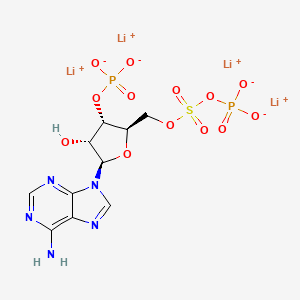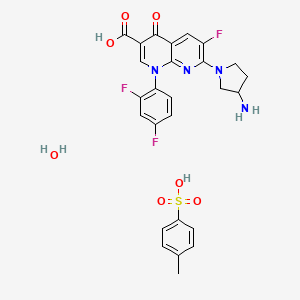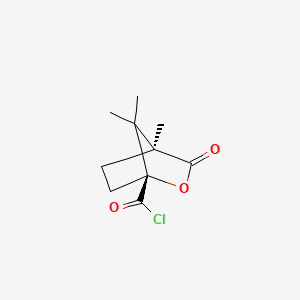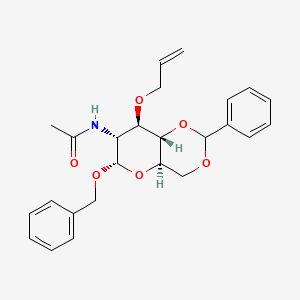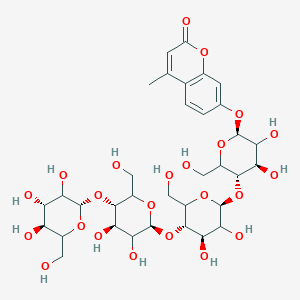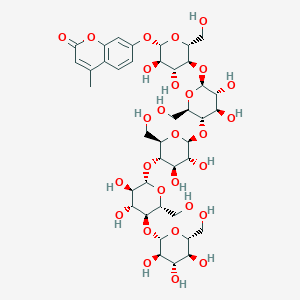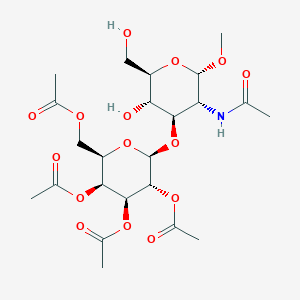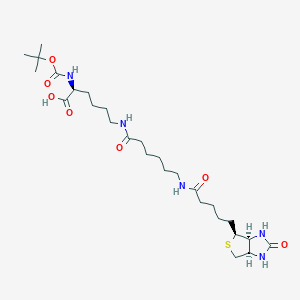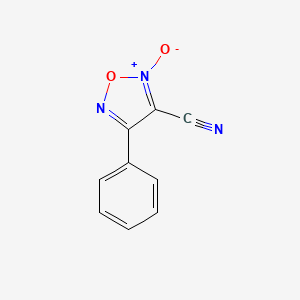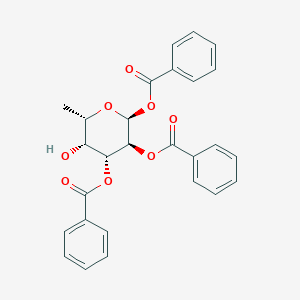
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose is a biochemical reagent commonly used in glycobiology research. Glycobiology is the study of the structure, synthesis, and biology of carbohydrates (glycans) and their derivatives. This compound is particularly significant due to its role in the synthesis and modification of glycans, which are essential components in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose is synthesized through the benzoylation of alpha-L-fucopyranose. The process involves the reaction of alpha-L-fucopyranose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to modify the benzoyl groups or the fucopyranose ring.
Substitution: The benzoyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions result in various derivatives with modified functional groups .
科学研究应用
1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose has several scientific research applications:
Chemistry: It is used in the synthesis of complex glycans and glycan derivatives, which are important for studying carbohydrate chemistry.
Biology: The compound is used to investigate the role of glycans in biological processes such as cell signaling, immune response, and pathogen recognition.
Medicine: Research involving this compound contributes to the development of glycan-based therapeutics and diagnostics.
作用机制
The mechanism of action of 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose involves its interaction with enzymes and proteins that recognize and modify glycans. The compound serves as a substrate or inhibitor in enzymatic reactions, influencing the synthesis and degradation of glycans. Molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in glycan biosynthesis and metabolism .
相似化合物的比较
Similar Compounds
1,2,3-Tri-O-acetyl-alpha-L-fucopyranose: Similar to 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose but with acetyl groups instead of benzoyl groups.
1,2,3-Tri-O-benzoyl-beta-D-galactopyranose: A similar compound with a different sugar moiety (galactopyranose instead of fucopyranose).
1,2,3-Tri-O-benzoyl-alpha-D-glucopyranose: Another similar compound with glucopyranose as the sugar moiety.
Uniqueness
This compound is unique due to its specific structure and the presence of benzoyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in glycobiology research for studying the synthesis and modification of glycans .
属性
IUPAC Name |
[(2S,3S,4R,5R,6S)-2,3-dibenzoyloxy-5-hydroxy-6-methyloxan-4-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3/t17-,21+,22+,23-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJMQCLDRXSBI-FKQKUNFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
